
7-EPI-DOCETAXEL
Vue d'ensemble
Description
Le 4-épi-Docétaxel est un dérivé du célèbre agent chimiothérapeutique Docétaxel. Il appartient à la famille des taxanes, des composés connus pour leur capacité à stabiliser les microtubules et à inhiber la division cellulaire. Ce composé est particulièrement intéressant en raison de ses modifications structurales, qui peuvent conférer des propriétés pharmacologiques uniques par rapport à son composé parent, le Docétaxel.
Mécanisme D'action
Le 4-épi-Docétaxel exerce ses effets en se liant aux microtubules et en stabilisant leur structure. Cela empêche la dépolymérisation des microtubules, qui est essentielle à la division cellulaire. Le composé cible la sous-unité β-tubuline des microtubules, entraînant un arrêt du cycle cellulaire et l’apoptose. De plus, il peut interagir avec d’autres voies moléculaires impliquées dans la survie et la prolifération cellulaires .
Composés similaires :
Docétaxel : Le composé parent, connu pour son activité antinéoplasique puissante.
Paclitaxel : Un autre taxane avec des mécanismes d’action similaires mais des propriétés pharmacocinétiques différentes.
Cabazitaxel : Un nouveau taxane avec une efficacité améliorée dans certains cancers résistants.
Unicité du 4-épi-Docétaxel : Le 4-épi-Docétaxel est unique en raison de ses modifications structurales, qui peuvent conférer des propriétés pharmacologiques distinctes. Ces modifications peuvent potentiellement entraîner des différences d’efficacité, de toxicité et de profils de résistance par rapport aux autres taxanes .
Analyse Biochimique
Biochemical Properties
7-EPI-DOCETAXEL has been found to interact with various biomolecules. It binds to microtubules but does not interact with dimeric tubulin . The compound has been reported to induce the formation of an incomplete metaphase plate of chromosomes and an arrangement of spindle microtubules .
Cellular Effects
In vitro studies have shown that this compound has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel . It has been reported that this compound does not elicit any acute toxic effects both as an active pharmaceutical ingredient and in bulk formulations .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to microtubules, preventing cell division, and promoting cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization .
Temporal Effects in Laboratory Settings
The in vivo antitumor effects of docetaxel-loaded albumin nanoparticles at different doses of this compound were found to be similar . The in vitro anticancer effect of this compound was comparable to that of docetaxel .
Dosage Effects in Animal Models
In animal models, the dosage of this compound has been found to influence its effects. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose .
Metabolic Pathways
The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its incorporation into nanoplatforms, such as nanofibers and nanoparticles . This advancement offers targeted delivery, controlled release, and improved bioavailability .
Subcellular Localization
It is known that docetaxel, a closely related compound, induces polymerization of tubulin, microtubule bundling in cells, and formation of numerous abnormal mitotic asters .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 4-épi-Docétaxel implique plusieurs étapes, à partir de précurseurs naturels tels que la 10-désacétylbaccatine III. Les étapes clés comprennent :
Protection et déprotection : Des groupes protecteurs sont utilisés pour modifier sélectivement les groupes fonctionnels.
Oxydation et réduction : Ces réactions sont utilisées pour introduire ou modifier des groupes fonctionnels.
Estérification et amidation : Ces étapes sont cruciales pour fixer les chaînes latérales qui sont essentielles à l’activité du composé.
Méthodes de production industrielle : La production industrielle du 4-épi-Docétaxel suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Optimisation des conditions réactionnelles : Assurer un rendement et une pureté élevés.
Utilisation de catalyseurs : Pour améliorer les vitesses de réaction et la sélectivité.
Techniques de purification : Telles que la chromatographie et la cristallisation pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-épi-Docétaxel subit diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène pour former des dérivés oxo.
Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène.
Substitution : Remplacement de groupes fonctionnels par d’autres.
Réactifs et conditions courantes :
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Y compris les halogénures et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du 4-épi-Docétaxel, chacun ayant potentiellement des activités biologiques différentes.
4. Applications de la recherche scientifique
Le 4-épi-Docétaxel a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurales sur l’activité des taxanes.
Biologie : Investigué pour sa capacité à stabiliser les microtubules et à inhiber la division cellulaire dans diverses lignées cellulaires.
Médecine : Exploré comme un agent chimiothérapeutique potentiel avec une efficacité potentiellement améliorée et des effets secondaires réduits par rapport au Docétaxel.
Industrie : Utilisé dans le développement de nouvelles formulations de médicaments et de systèmes d’administration.
Applications De Recherche Scientifique
Antitumor Properties
In Vitro Studies:
Research has demonstrated that 7-epi-docetaxel exhibits significant cytotoxic effects against cancer cell lines. A study conducted by Jiang et al. evaluated its efficacy against CT26 cells, showing that the compound had comparable in vitro antitumor activity to docetaxel at similar concentrations . The study also highlighted dose-dependent cytotoxicity, indicating that higher concentrations of this compound lead to increased cell death.
In Vivo Studies:
In vivo experiments using BALB/c nude mice models revealed that while this compound demonstrated antitumor effects, its efficacy was inferior to that of docetaxel at equivalent dosages. The tumor growth inhibition observed with this compound was significantly less than that achieved with docetaxel, suggesting that while it possesses antitumor properties, it may not be as potent as its parent compound .
Pharmacokinetics and Metabolism
A study by Czejka et al. investigated the metabolic conversion of docetaxel into this compound in patients undergoing chemotherapy. It was found that a significant proportion of docetaxel is converted into its epimer during systemic circulation, which raises questions regarding the pharmacokinetic profiles and therapeutic implications of both compounds .
Formulation Strategies
Formulation techniques are crucial for enhancing the bioavailability and therapeutic efficacy of this compound. Research has explored the use of nanoparticle delivery systems to improve drug solubility and targeted delivery. For instance, docetaxel-loaded albumin nanoparticles have been developed to encapsulate both docetaxel and this compound, allowing for controlled release and improved tumor targeting .
Case Studies
Several clinical trials have included analyses of this compound within broader studies on taxanes:
- Combination Therapy Trials : In trials assessing combinations of docetaxel with other agents (e.g., sunitinib), the presence of this compound as a metabolite was noted. One patient achieved complete remission after receiving a combination treatment involving docetaxel, indicating potential synergistic effects when combined with other therapies .
- Toxicity Assessments : Toxicological studies have shown that both docetaxel and this compound do not elicit significant acute toxic effects at therapeutic doses, which is essential for their continued investigation as viable treatment options .
Comparaison Avec Des Composés Similaires
Docetaxel: The parent compound, known for its potent antineoplastic activity.
Paclitaxel: Another taxane with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxane with improved efficacy in certain resistant cancers.
Uniqueness of 4-epi-Docetaxel: 4-epi-Docetaxel is unique due to its structural modifications, which may confer distinct pharmacological properties. These modifications can potentially lead to differences in efficacy, toxicity, and resistance profiles compared to other taxanes .
Activité Biologique
7-EPI-DOCETAXEL, also known as 4-Epidocetaxel, is a semisynthetic analogue of the widely used chemotherapeutic agent docetaxel. This compound has garnered attention for its potential in cancer treatment due to its ability to stabilize microtubules and inhibit cell division. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and comparative effectiveness through various studies.
Target of Action
this compound primarily targets microtubulin , a protein essential for cell division. It binds reversibly to microtubules with high affinity, stabilizing their structure and preventing depolymerization, which is critical for mitosis.
Biochemical Pathways
The stabilization of microtubules leads to disruption in normal cell division processes, ultimately promoting cell death. This mechanism is similar to that of docetaxel but with some differences in efficacy and toxicity profiles .
Pharmacokinetics
The pharmacokinetics of this compound are complex and exhibit significant interpatient variability. Studies indicate that the compound's distribution, metabolism, and elimination can differ markedly among individuals, which may influence therapeutic outcomes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anticancer effects comparable to those of docetaxel. For instance, in CT26 cell lines, both compounds showed dose-dependent cytotoxicity .
In Vivo Studies
In vivo studies using BALB/c nude mice models have shown that while this compound possesses antitumor properties, its effectiveness is generally inferior to that of docetaxel. Specifically, the efficacy was assessed using docetaxel-loaded albumin nanoparticles at varying doses, revealing that a dosage of 1 mg/kg on alternate days was optimal for safety and effectiveness .
Case Studies and Clinical Trials
Several clinical studies have investigated the efficacy and safety of this compound:
- Phase II Trial : A study involving patients with stage II and III breast cancer evaluated weekly docetaxel as neoadjuvant therapy. Although this trial primarily focused on docetaxel, it provided insights into the broader context in which this compound might be applied. The study reported an overall clinical response rate of 68% with manageable toxicity profiles .
- Toxicity Analysis : Research comparing the toxicity profiles of this compound and docetaxel revealed that while both compounds induced some level of toxicity, this compound did not significantly affect liver or kidney function in animal models .
Data Summary
Study Type | Findings |
---|---|
In Vitro | Comparable cytotoxicity to docetaxel in CT26 cells |
In Vivo | Inferior antitumor effectiveness compared to docetaxel |
Clinical Trials | Phase II trial showed 68% response rate; manageable nonhematological toxicity |
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-MQOKZWAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165318 | |
Record name | 4-Epidocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-68-1 | |
Record name | 4-Epidocetaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153381681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidocetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVQ8BYC7MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the presence of 7-epi-Docetaxel impact Docetaxel formulations?
A1: this compound, as a degradation product of Docetaxel, can form during storage and impact the stability of pharmaceutical formulations. [, ] Research focuses on minimizing the formation of this compound during Docetaxel manufacturing and storage. One study demonstrated that incorporating specific amino acids during the preparation of Docetaxel albumin nanoparticles could significantly inhibit this compound formation. []
Q2: Are there methods to synthesize 7-epi-taxanes, including this compound?
A2: Yes, researchers have developed methods for the efficient synthesis of 7-epi-taxanes, including this compound, from natural taxanes. [] This method involves the inversion of the 7-hydroxyl group using silver(I) oxide as a catalyst and dimethylformamide as a solvent. This process is effective for both the parent taxane and its derivatives, such as Docetaxel.
Q3: Beyond its presence as an impurity, is there any research on this compound as a standalone compound?
A3: Research has explored the synthesis and preliminary anticancer activity of 7-epi-taxane derivatives. [] Scientists synthesized various ester derivatives of 7-epi-taxane, modifying the C-13 position with different amino acid moieties. These derivatives were tested for their anticancer activity, and some showed promising selectivity against specific cancer cell lines. This suggests potential for 7-epi-taxane derivatives as standalone therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.